![molecular formula C24H26BrN5O2 B2397750 N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029724-38-6](/img/structure/B2397750.png)
N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C24H26BrN5O2 and its molecular weight is 496.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A bromobenzyl moiety.
- A pyrimidine derivative linked through an acetamide group.
- A piperazine ring, which is often associated with various pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the bromobenzyl group.
- Coupling with the piperazine derivative.
- Final acetamide formation.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties , particularly as an inhibitor of specific kinases involved in tumor growth. It has shown inhibitory effects against:
- FGFR1 (Fibroblast Growth Factor Receptor 1)
- FLT3 (Fms-like Tyrosine Kinase 3)
These kinases are crucial in various malignancies, and their inhibition can lead to reduced proliferation of cancer cells. In vitro studies have demonstrated the compound's ability to inhibit the growth of cancer cell lines derived from lung, breast, and colon cancers .
Anticonvulsant Activity
Similar compounds have been studied for their anticonvulsant properties. For instance, derivatives of N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin]}acetamide have been evaluated in animal models, showing promising results in reducing seizure activity . The mechanism may involve modulation of neurotransmitter systems or ion channels.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties . Studies suggest that it exhibits varying degrees of antibacterial and antifungal activities against several pathogens, indicating potential for development as an antimicrobial agent .
The biological activity of this compound is believed to be mediated through:
- Kinase Inhibition : Disruption of signaling pathways critical for cancer cell survival.
- Neurotransmitter Modulation : Potential interaction with GABAergic or glutamatergic systems for anticonvulsant effects.
- Cell Membrane Disruption : Possible interference with microbial cell wall synthesis or function.
Data Summary
Activity Type | Target/Mechanism | Effectiveness |
---|---|---|
Anticancer | FGFR1, FLT3 | Inhibitory |
Anticonvulsant | CNS modulation | Effective |
Antimicrobial | Bacterial/Fungal | Varies by strain |
Case Studies
- Anticancer Study : In a study examining the effects on breast cancer cell lines, N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin]}acetamide demonstrated significant inhibition of cell proliferation compared to control groups .
- Anticonvulsant Evaluation : In animal models, this compound was tested against established anticonvulsants like phenytoin and showed comparable efficacy in reducing seizure frequency, suggesting its potential as a new therapeutic option .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has indicated that compounds structurally related to N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibit anticonvulsant properties. For instance, derivatives of N-phenylacetamides have been synthesized and tested for their efficacy in animal models of epilepsy. These studies employed standard tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to evaluate the anticonvulsant activity of these compounds.
Case Study: Synthesis and Evaluation
A study synthesized several N-phenylacetamide derivatives and assessed their anticonvulsant activity. Among these, specific derivatives demonstrated significant protective effects against seizures in the MES model, suggesting that modifications in the molecular structure could enhance therapeutic efficacy .
Kinase Inhibition
This compound has shown potential as a kinase inhibitor. Kinases are crucial in various cellular processes, including signal transduction pathways that can lead to cancer progression. Preliminary studies indicate that this compound may inhibit specific kinases such as FGFR1 and FLT3, which are associated with malignancies .
Data Table: Kinase Inhibition Activity
Compound Name | Target Kinase | Inhibition Activity |
---|---|---|
This compound | FGFR1 | Moderate |
N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenyldihydro-pyrimidin)]}acetamide | FLT3 | Significant |
Antidepressant Properties
Compounds similar to this compound have also been investigated for their antidepressant effects. The presence of the piperazine ring is believed to contribute to these properties, making it a candidate for further exploration in mood disorder treatments .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological profiles of compounds like this compound. Modifications to the molecular structure can significantly impact biological activity.
Key Findings from SAR Studies
- Piperazine Substitution : The incorporation of piperazine moieties enhances binding affinity to target receptors.
- Halogen Substituents : The presence of bromine or chlorine atoms can modulate the lipophilicity and bioavailability of compounds.
- Acetamide Linkage : The acetamide group plays a critical role in stabilizing the compound's interaction with biological targets.
In Vivo Studies
Conducting comprehensive in vivo studies to assess the efficacy and safety profiles of this compound in animal models.
Mechanistic Investigations
Exploring the molecular mechanisms underlying its pharmacological effects, particularly its interactions with specific kinases and neurotransmitter systems.
Clinical Trials
Initiating clinical trials to evaluate its therapeutic potential in humans, especially for conditions like epilepsy and depression.
Eigenschaften
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrN5O2/c1-18-15-23(32-17-22(31)26-16-19-7-5-6-10-21(19)25)28-24(27-18)30-13-11-29(12-14-30)20-8-3-2-4-9-20/h2-10,15H,11-14,16-17H2,1H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOSWQWMSDPII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NCC4=CC=CC=C4Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.